RS-12254

Cardiovascular Pharmacology Drug Discovery Oral Drug Delivery

RS-12254 is an orally active dopamine agonist with dual D1/D2 receptor affinity, distinguished from IV agents by its unique combination of hypotensive, diuretic, and sympatholytic effects in a single molecule. This profile enables once-daily oral gavage in chronic rodent hypertension/heart failure models, eliminating confounding variables introduced by selective agonists. Strictly for research use; substitution invalidates experimental design.

Molecular Formula C28H40N2O4
Molecular Weight 468.6 g/mol
CAS No. 137550-79-9
Cat. No. B1680049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-12254
CAS137550-79-9
SynonymsN,N-1,6-bis(2-(3,4-dihydroxybenzyl)pyrrolidinyl)hexane
RS 12254
RS-12254
Molecular FormulaC28H40N2O4
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESC1CC2C(N2C1)(CCCCCCC3(C4N3CCC4)C5=CC(=C(C=C5)O)O)C6=CCC(C(C6)O)O
InChIInChI=1S/C28H40N2O4/c31-21-11-9-19(17-23(21)33)27(25-7-5-15-29(25)27)13-3-1-2-4-14-28(26-8-6-16-30(26)28)20-10-12-22(32)24(34)18-20/h9-11,17,22,24-26,31-34H,1-8,12-16,18H2
InChIKeyCDCKIYXRQXKUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RS-12254 (CAS 137550-79-9) Baseline Overview and Compound Identity for Scientific Sourcing


RS-12254 (CAS 137550-79-9), chemically known as N,N-1,6-bis(2-(3,4-dihydroxybenzyl)pyrrolidinyl)hexane, is a synthetic small-molecule dopamine agonist developed for cardiovascular research [1]. Its structural features include two pyrrolidine rings connected by a hexane linker, each bearing a 3,4-dihydroxybenzyl (catechol) moiety that is characteristic of dopaminergic pharmacophores [2]. The compound is documented to produce hypotensive, diuretic, and sympatholytic effects in preclinical models [3].

Why Generic Dopamine Agonist Substitution Fails: The Functional Differentiation of RS-12254 (137550-79-9)


Generic substitution with other dopamine agonists (e.g., fenoldopam, bromocriptine, or dopamine itself) is scientifically inappropriate for experimental systems designed around RS-12254. Unlike dopamine, which requires intravenous administration and has a short plasma half-life, RS-12254 is characterized as an orally active analog [1]. This property fundamentally alters the achievable pharmacokinetic profile and experimental workflow. Furthermore, the specific multi-faceted pharmacodynamic profile—combining sympatholytic and diuretic/natriuretic renal effects with a hypotensive response—is not a universal feature of all dopamine receptor agonists [2]. Substitution would invalidate the expected dual mechanism of action and may introduce confounding variables, such as peripheral vasodilation without sympatholysis or prolactin secretion inhibition, which are characteristic of alternative agonists.

RS-12254 (CAS 137550-79-9) Quantitative Differentiation Evidence Guide for Procurement


Oral Bioavailability Distinguishes RS-12254 from Injectable Dopamine Agonists

RS-12254 is differentiated from the endogenous neurotransmitter dopamine and some synthetic dopamine receptor agonists (e.g., fenoldopam) by its demonstrated oral activity. While dopamine itself lacks significant oral bioavailability and is administered intravenously in research settings, RS-12254 is described in the primary literature as an 'orally active dopamine agonist' [1]. This characteristic enables chronic dosing paradigms via gavage or dietary administration, which are not feasible with the injectable comparator.

Cardiovascular Pharmacology Drug Discovery Oral Drug Delivery

Sympatholytic Effect of RS-12254: Reduction in Plasma Norepinephrine

A key differentiator of RS-12254 from peripheral vasodilator dopamine agonists (e.g., fenoldopam) is its documented sympatholytic activity, evidenced by a significant reduction in plasma norepinephrine levels. Fenoldopam, a selective D1-like agonist, primarily causes vasodilation without suppressing sympathetic outflow and may even cause a reflex increase in norepinephrine. In contrast, RS-12254 is reported to reduce plasma norepinephrine levels, indicating a sympathostatic property [1].

Hypertension Research Sympathetic Nervous System In Vivo Pharmacology

Diuretic and Natriuretic Effects of RS-12254 in Preclinical Models

RS-12254 possesses direct renal effects, including diuretic and natriuretic actions, as documented in its original characterization [1]. While dopamine itself has natriuretic effects at low ('renal') doses, this is often confounded by its positive inotropic and chronotropic effects. RS-12254 is described as having these renal effects in concert with a hypotensive response, potentially offering a differentiated profile for cardiorenal studies. The combination of diuresis and blood pressure lowering is not a uniform property across all dopamine receptor agonists (e.g., some D2 agonists may not promote significant diuresis).

Renal Pharmacology Diuretics Cardiorenal Syndrome

Potency and Selectivity of RS-12254 at Dopamine Receptor Subtypes

RS-12254 is described as a 'potent, selective, orally active dopamine analog' with specific affinities for D1 and D2 dopamine receptors [1]. While exact Ki values for RS-12254 at cloned human receptors were not provided in the public domain abstract, the characterization as 'potent' and 'selective' differentiates it from dopamine, which has lower affinity and broader off-target interactions. This selectivity implies a more targeted pharmacological tool for dissecting D1- vs. D2-mediated pathways compared to the endogenous agonist.

Receptor Pharmacology Binding Assay GPCR

Molecular Structure and Synthetic Accessibility of RS-12254

The molecular structure of RS-12254, a bis-pyrrolidinyl hexane dimer, distinguishes it from mono-catecholamine agonists. This unique scaffold may contribute to its oral bioavailability and specific receptor interactions. Procurement data indicates that RS-12254 is a custom synthesis product with a long lead time (8-10 weeks for milligram quantities) and higher cost , reflecting its complex structure (C28H40N2O4, MW 468.63). This contrasts with commercially available, off-the-shelf dopamine agonists like fenoldopam or bromocriptine, which are more readily accessible.

Medicinal Chemistry Chemical Synthesis Compound Sourcing

Optimal Research and Industrial Application Scenarios for RS-12254 (CAS 137550-79-9) Based on Quantitative Evidence


Chronic Oral Dosing Studies in Hypertension and Heart Failure Models

Based on its demonstrated oral activity and antihypertensive effects [1], RS-12254 is optimally deployed in rodent models of chronic hypertension (e.g., spontaneously hypertensive rats, SHR) or heart failure requiring long-term, once-daily oral gavage. This scenario leverages the compound's unique suitability for chronic dosing, which is impractical with intravenously administered dopamine agonists.

Integrated Cardiorenal and Sympathetic Nervous System Research

The compound's documented combination of hypotensive, diuretic, and sympatholytic actions [1] makes it an ideal tool for dissecting the integrated physiology of the cardiorenal axis and sympathetic nervous system. Research focusing on how dopamine receptor activation can simultaneously modulate renal sodium excretion and central/peripheral sympathetic outflow would be the primary application scenario.

Mechanistic Studies of D1/D2 Dopamine Receptor Synergy

Given its characterization as a potent and selective dopamine analog with D1 and D2 affinities [1], RS-12254 serves as a valuable pharmacological probe in ex vivo or in vitro tissue bath and cellular signaling studies. Researchers aiming to map the synergistic or divergent signaling pathways activated by concurrent D1-like and D2-like receptor engagement, as opposed to selective agonists, would find this compound uniquely applicable.

Reference Standard for Novel Dopamine Agonist Development

In medicinal chemistry programs aimed at discovering next-generation, orally bioavailable dopamine agonists for cardiorenal indications, RS-12254 can serve as a comparative benchmark. Its specific structural scaffold (bis-pyrrolidinyl hexane) and described in vivo profile [1] provide a known baseline for assessing improvements in potency, selectivity, or pharmacokinetic properties of novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS-12254

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.